molecular formula C12H12O4 B2426873 Ethyl 1-oxoisochroman-3-carboxylate CAS No. 16266-88-9

Ethyl 1-oxoisochroman-3-carboxylate

Cat. No.: B2426873
CAS No.: 16266-88-9
M. Wt: 220.224
InChI Key: GAALWNMFPLBYNO-UHFFFAOYSA-N
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Description

Ethyl 1-oxoisochroman-3-carboxylate is a chemical compound belonging to the class of isochromenes Isochromenes are a type of heterocyclic compound containing a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-oxoisochroman-3-carboxylate typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of piperidine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-oxoisochroman-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 1-oxoisochroman-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-oxoisochroman-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • Ethyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]thiazine-6-carboxylate
  • Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyrano[4,3-c]pyrazol-3-one

Uniqueness

Ethyl 1-oxoisochroman-3-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its isochromene core differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications in various fields .

Properties

IUPAC Name

ethyl 1-oxo-3,4-dihydroisochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-2-15-12(14)10-7-8-5-3-4-6-9(8)11(13)16-10/h3-6,10H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAALWNMFPLBYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=CC=CC=C2C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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